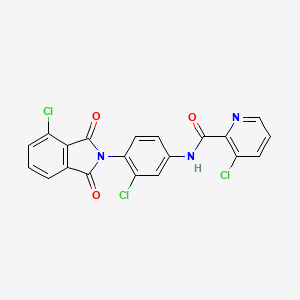

VU0483605

Description

Classification and Physiological Roles of Metabotropic Glutamate Receptors (mGluRs) in the Central Nervous System

Metabotropic glutamate receptors are G protein-coupled receptors (GPCRs) that function as dimers. rndsystems.comnih.gov Eight distinct mGluR subtypes have been identified and are categorized into three groups (Group I, Group II, and Group III) based on sequence homology, signal transduction mechanisms, and pharmacological properties. neurology.orghellobio.comrndsystems.comguidetopharmacology.org

Group I mGluRs: This group includes mGlu1 and mGlu5 receptors. They are primarily located postsynaptically and are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). neurology.orgmdpi.commdpi.comacs.org Activation of Group I receptors generally increases cellular excitability. mdpi.com

Group II mGluRs: This group comprises mGlu2 and mGlu3 receptors. They are typically expressed presynaptically and are coupled to Gi/Go proteins, inhibiting adenylyl cyclase activity and often reducing neurotransmitter release. frontiersin.orgrndsystems.commdpi.com

Group III mGluRs: This group consists of mGlu4, mGlu6, mGlu7, and mGlu8 receptors. Similar to Group II, they are primarily presynaptic, coupled to Gi/Go proteins, and inhibit neurotransmitter release. rndsystems.commdpi.com

mGluRs are broadly distributed throughout the CNS and are found at specific synaptic and extrasynaptic locations in both neurons and glial cells. nih.gov Their activation modulates a variety of ion channels and other signaling proteins, influencing diverse physiological processes. hellobio.comnih.gov

The Significance of Group I mGluRs (mGlu1 and mGlu5) as Therapeutic Targets

Given their widespread expression and crucial roles in modulating synaptic transmission and plasticity, mGluRs, particularly Group I receptors, are considered promising therapeutic targets for a range of neurological and psychiatric disorders. neurology.orghellobio.comnih.govmdpi.comresearchgate.net Dysfunction of mGluRs has been associated with conditions such as Fragile X Syndrome, intellectual disability, autism, neurodegenerative diseases (like Parkinson's and Alzheimer's), schizophrenia, pain, drug addiction, epilepsy, depression, and anxiety disorders. hellobio.commdpi.comacs.org

Specifically, Group I mGluRs, mGlu1 and mGlu5, are implicated in the pathophysiology of several neuropsychiatric disorders. mdpi.comresearchgate.net Their postsynaptic localization and signaling pathways contribute to increased neuronal excitability and synaptic plasticity, processes often disrupted in these conditions. neurology.orgmdpi.comacs.org Research indicates that modulating the activity of these receptors could offer novel therapeutic strategies. mdpi.commdpi.comresearchgate.net

Principles and Advantages of Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

Allosteric modulation is a mechanism by which ligands bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous neurotransmitter binds. nih.govnih.govresearchgate.net This binding event alters the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. nih.govnih.gov

Allosteric modulators offer several advantages compared to traditional orthosteric ligands (agonists and antagonists) for targeting GPCRs. nih.govnih.govfrontiersin.orgnews-medical.net These advantages include:

Improved Selectivity: Allosteric binding sites are generally less conserved across receptor subtypes than orthosteric sites. frontiersin.orgnews-medical.net This allows for the development of allosteric modulators with greater selectivity for a specific receptor subtype, potentially reducing off-target effects. nih.govnih.govresearchgate.netnews-medical.net

Fine-Tuning of Receptor Activity: Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous agonist, while negative allosteric modulators (NAMs) inhibit it. nih.gov This allows for a more physiological modulation of receptor activity, as the effect is dependent on the presence and concentration of the endogenous neurotransmitter. frontiersin.orgnews-medical.net

Biased Signaling: Allosteric modulators can selectively influence specific downstream signaling pathways activated by a receptor, leading to biased signaling. nih.govnih.govnews-medical.net This offers the potential for more precise pharmacological modulation of neural circuits. nih.gov

Reduced Desensitization: In some cases, allosteric modulation may lead to less receptor desensitization compared to orthosteric agonists.

Contextualizing VU0483605 within the Landscape of mGlu1 Receptor Pharmacology

This compound is a chemical compound that has been identified as a positive allosteric modulator (PAM) of the mGlu1 receptor. rndsystems.comtocris.commedchemexpress.commedchemexpress.com This means that this compound binds to an allosteric site on the mGlu1 receptor and enhances the receptor's response to its endogenous agonist, glutamate. nih.govrndsystems.comtocris.com

Research into this compound is situated within the broader effort to develop selective modulators for mGluRs, particularly Group I receptors, for the potential treatment of neuropsychiatric disorders. mdpi.comresearchgate.netnih.gov The development of mGlu1 PAMs like this compound is of particular interest due to genetic data linking loss-of-function mutations in the gene encoding mGlu1 (GRM1) to an increased incidence of neuropsychiatric conditions such as schizophrenia and bipolar disorder. nih.gov Studies have shown that mGlu1 PAMs can partially rescue the signaling deficits observed in mGlu1 receptors with these deleterious mutations. rndsystems.comtocris.comnih.gov

This compound has demonstrated potency as an mGlu1 PAM, with reported EC50 values in the nanomolar range for both rat and human receptors. rndsystems.comtocris.commedchemexpress.com Furthermore, it has shown selectivity for mGlu1 over other mGluR subtypes, such as mGlu4. rndsystems.comtocris.com These characteristics make this compound a valuable tool compound for investigating the physiological roles of mGlu1 receptors and their potential as therapeutic targets. nih.gov

Detailed research findings on this compound include studies demonstrating its ability to potentiate the decreased glutamate-induced calcium response in cellular models expressing mutant mGlu1 receptors associated with schizophrenia. rndsystems.comtocris.com This finding supports the hypothesis that mGlu1 PAMs could potentially counteract the functional deficits caused by certain GRM1 mutations.

Data on the activity and selectivity of this compound can be summarized in tables:

Table 1: In Vitro Potency of this compound at mGlu1 Receptors

| Receptor Species | Assay Type | EC50 (nM) | Reference |

| Rat mGlu1 | Glutamate-induced response | 356 | rndsystems.comtocris.commedchemexpress.com |

| Human mGlu1 | Glutamate-induced response | 390 | rndsystems.comtocris.commedchemexpress.com |

Table 2: Selectivity of this compound

| Receptor Subtype | Selectivity Ratio (vs mGlu1) | Finding | Reference |

| mGlu4 | >25-fold | More selective | rndsystems.comtocris.com |

While this compound exhibits promising in vitro properties and provides valuable insights into mGlu1 receptor modulation, its utility as an in vivo tool compound for robust target validation and assessment of potential adverse effects has been a subject of investigation, particularly concerning pharmacokinetic properties and brain penetration. nih.gov Ongoing research continues to explore the potential of mGlu1 PAMs and refine compounds like this compound for therapeutic applications. nih.gov

Propriétés

IUPAC Name |

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQXPBKPTGWZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic Profile and in Vivo Disposition of Vu0483605 in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Detailed ADME characteristics of VU0483605 in preclinical species are crucial for understanding its systemic exposure and persistence. While comprehensive data covering all ADME aspects across multiple species is not extensively detailed in the provided search results, some information regarding its disposition is available.

Studies on related or similar compounds, such as other mGlu1 PAMs or compounds investigated for CNS activity, highlight typical preclinical ADME evaluations. These often involve assessing oral absorption, metabolic stability in liver microsomes and hepatocytes, plasma protein binding, and routes of excretion. researchgate.netiapchem.orgmdpi.comadmescope.com For instance, evaluation of metabolic stability in liver microsomes and S9 fractions from different species, including rat and human, can identify potential metabolic pathways and species differences. researchgate.net Plasma protein binding studies are also commonly performed to determine the fraction of unbound drug, which is generally considered the pharmacologically active component. researchgate.netmdpi.comnih.gov

Specific data for this compound indicates it possesses favorable drug metabolism and pharmacokinetic (DMPK) properties, including low intrinsic clearance and a clean CYP profile, which are desirable for in vivo tool compounds. researchgate.net However, earlier compounds in the phthalimide-based series, from which this compound was derived, faced challenges such as variable in vitro plasma instability due to hydrolysis of the phthalimide moiety. researchgate.net This suggests that the specific chemical structure of this compound represents an optimization to address such issues, contributing to improved disposition properties. researchgate.net

Brain Penetration and Central Nervous System Exposure Dynamics

Effective penetration of the blood-brain barrier (BBB) is a critical property for compounds targeting CNS receptors like mGlu1. This compound is described as a "brain-penetrated" mGlu1 receptor positive allosteric modulator. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that the compound is capable of crossing the BBB and achieving exposure within the CNS, which is essential for modulating mGlu1 receptor activity in the brain. medchemexpress.commedchemexpress.commedchemexpress.com

The extent of brain penetration is often quantified by the brain-to-plasma ratio (Kp or Kp,uu), which compares the concentration of the compound in brain tissue or brain extracellular fluid to that in plasma. researchgate.netfrontiersin.org A study on a related series of mGlu1 PAMs, including this compound, characterized compounds by their good in vitro potencies and brain penetration in rodents. researchgate.net While specific Kp values for this compound are not provided in detail across multiple studies, one source mentions a brain/plasma ratio (Kp) of 0.19 for this compound. windows.net

Factors influencing brain penetration include lipophilicity, molecular weight, and interactions with efflux transporters like P-glycoprotein (P-gp) at the BBB. researchgate.netfrontiersin.orgdiva-portal.org While the specific mechanisms governing this compound's brain penetration are not explicitly detailed, its classification as "brain-penetrated" suggests a favorable balance of these properties allowing for sufficient CNS exposure. medchemexpress.commedchemexpress.commedchemexpress.com The brain-to-plasma ratio, particularly the unbound brain-to-unbound plasma ratio (Kp,uu), is considered a more accurate reflection of the unbound drug concentration at the target site within the brain interstitial fluid. researchgate.netfrontiersin.org

Plasma and Tissue Distribution Studies

Information regarding the detailed plasma and tissue distribution of this compound in preclinical species is limited in the provided search results. However, the concept of tissue distribution is fundamental to pharmacokinetics, describing how a compound disperses throughout the body after administration. nih.govpsu.edu

Studies on other compounds highlight that tissue distribution can vary depending on factors such as blood flow, tissue binding, and permeability. psu.edunih.gov Some compounds show wide distribution to different organs, while others may have limited distribution to certain tissues like the brain, spinal cord, or testes due to barriers or efflux mechanisms. researchgate.netpsu.edu

For this compound, the available information primarily emphasizes its brain penetration, which is a specific aspect of tissue distribution relevant to its CNS target. medchemexpress.commedchemexpress.commedchemexpress.com While a specific comprehensive study detailing the distribution of this compound across a wide range of peripheral tissues in preclinical species is not present in the snippets, the favorable DMPK properties mentioned researchgate.net would typically encompass an evaluation of its general distribution characteristics to ensure it reaches the intended site of action without excessive accumulation in off-target tissues.

Implications of Pharmacokinetic Properties for In Vivo Research Applications

The pharmacokinetic properties of this compound have significant implications for its use in in vivo research applications, particularly in preclinical studies aimed at investigating the role of mGlu1 receptors. The compound's potency as an mGlu1 PAM, combined with its brain penetration and favorable DMPK profile, positions it as a suitable tool for in vivo target validation and efficacy studies. researchgate.netmedchemexpress.com

The ability of this compound to penetrate the brain ensures that it can reach mGlu1 receptors located within the CNS, which is crucial for eliciting pharmacological effects related to these receptors. medchemexpress.commedchemexpress.commedchemexpress.com Good DMPK properties, including low intrinsic clearance, contribute to a more predictable and sustained exposure, allowing for reliable dosing and interpretation of in vivo results. researchgate.net The improved stability compared to earlier compounds in the series also enhances its utility by reducing variability in exposure due to degradation. researchgate.net

The development of compounds like this compound with optimized pharmacokinetic properties, including brain penetration and metabolic stability, is essential for advancing the understanding of mGlu1 receptor function and validating it as a potential therapeutic target through in vivo studies. researchgate.netd-nb.info

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 91885483 |

Data Table

Based on the search results, specific quantitative pharmacokinetic data for this compound across different preclinical species is limited. However, one snippet provides a brain/plasma ratio:

| Parameter | Value | Species |

| Brain/Plasma Ratio (Kp) | 0.19 | Not specified (likely rodent based on context) windows.net |

Structure-activity Relationship Sar and Medicinal Chemistry Efforts for Vu0483605 Analogs

Rational Design and Synthesis of VU043605 Derivatives

The discovery of VU0483605 stemmed from a scaffold hop from an mGlu4 PAM/mGlu1 negative allosteric modulator (NAM) chemotype. researchgate.netnih.gov This involved a deliberate design strategy leveraging the concept of "molecular switches," where subtle structural modifications can alter the pharmacological profile or subtype selectivity of a ligand. nih.govresearchgate.netmedchemexpress.com The synthesis of this compound and its derivatives has been part of broader medicinal chemistry campaigns focused on developing improved mGlu1 PAMs. researchgate.netnih.gov These efforts have involved the synthesis and screening of analog libraries exploring modifications to different parts of the core structure, including the central aryl core and the phthalimide moiety. nih.govresearchgate.net The aim of these synthetic endeavors was to generate compounds with enhanced pharmacological properties suitable for in vivo studies. researchgate.netnih.govresearchgate.net

Optimization of mGlu1 Receptor Potency and Selectivity Through SAR Studies

Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the potency and selectivity of this compound analogs for the mGlu1 receptor. researchgate.netnih.gov Modifications to the central aryl core of related series, such as the VU0486321 series, revealed robust SAR. nih.gov For instance, the installation of a 2-pyridyl core in some analogs maintained good mGlu1 PAM potency (EC50s ranging from 35 nM to 387 nM) and showed a range of selectivity over mGlu4 (approximately 18- to 52-fold). nih.gov In contrast, a 2-pyrimidinyl core led to a significant loss of mGlu1 activity and eroded selectivity versus mGlu4. nih.gov Exploration of a naphthyl bicyclic ring system also afforded potent mGlu1 PAMs with modest selectivity over mGlu4. nih.gov

SAR studies on the phthalimide moiety have also been crucial. nih.govresearchgate.net The incorporation of a chlorophthalimide group proved optimal in certain analog series, leading to compounds like VU0483737 and this compound. nih.gov this compound (24c) demonstrated excellent mGlu1 PAM activity at both human (EC50 = 390 nM) and rat (EC50 = 356 nM) receptors and notably showed no activity as an mGlu4 PAM (EC50 > 10 µM), highlighting improved selectivity. nih.gov

The following table summarizes potency data for this compound at human and rat mGlu1 receptors:

| Compound | Human mGlu1 EC50 (nM) | Rat mGlu1 EC50 (nM) |

| This compound | 390 medchemexpress.comnih.gov | 356 medchemexpress.comnih.gov |

Elucidation of Key Pharmacophore Features and Allosteric Binding Determinants

Studies on allosteric modulators of mGlu receptors, including insights from mGlu5 receptor research, provide context for understanding the binding determinants of compounds like this compound. Allosteric binding sites in Class C GPCRs, which include mGlu receptors, tend to be more hydrophobic compared to the orthosteric site. ub.edu

For the VU0486321 series, from which this compound is derived, it has been suggested that subtype selectivity is dictated by the degree of cooperativity rather than binding to a unique subtype-selective allosteric site. researchgate.net Research on mGlu5 allosteric modulators has identified key affinity determinants, such as specific residues within the transmembrane helices, and suggested a common binding mode where ligands orient parallel to transmembrane helices 3 and 7. nih.gov While specific detailed pharmacophore features and binding determinants solely for this compound are not extensively detailed in the provided snippets, the broader research on mGlu receptor allosteric sites and SAR studies on analogs inform the understanding that specific substituents and their spatial arrangement are critical for potent and selective binding.

Strategies for Improving Brain Penetration and Metabolic Stability within the Chemical Series

A significant challenge in developing mGlu1 PAMs for in vivo applications has been achieving adequate brain penetration and metabolic stability. researchgate.netnih.gov Early mGlu1 PAMs often displayed poor pharmacokinetic and metabolic profiles. researchgate.net

Medicinal chemistry efforts on this compound analogs have included strategies to address these limitations. SAR studies identified key substituents on the phthalimide moiety that improved plasma stability in related series. nih.govresearchgate.net While some sources indicate that this compound is brain-penetrant medchemexpress.commedchemexpress.com, others suggest that this compound itself did not possess the requisite pharmacokinetic properties, including CNS penetration and free fraction, to be an ideal in vivo tool compound. researchgate.netresearchgate.net

Analogs within the broader chemical series have shown varied pharmacokinetic profiles. For example, some compounds displayed moderate hepatic clearance but suffered from high plasma protein binding and high brain homogenate binding, limiting their free fraction. nih.gov Brain penetration (Kp) also varied significantly among analogs. nih.gov These findings underscore the importance of systematic SAR studies to identify structural modifications that favorably impact metabolic stability and brain exposure.

Molecular Switching Approaches (e.g., NAM to PAM) in Analog Development

The concept of "molecular switching," where small structural changes induce shifts in pharmacological mode (e.g., from NAM to PAM) or subtype selectivity, has been instrumental in the development of this compound. nih.govmedchemexpress.comub.edutocris.com this compound was specifically obtained through a NAM to PAM molecular switch from an mGlu4 PAM/mGlu1 NAM chemotype. researchgate.netnih.govmedchemexpress.com This transformation involved identifying structural modifications that converted a compound with mGlu1 NAM activity into a potent mGlu1 PAM. nih.gov This has been referred to as a "double molecular switch" in the context of its derivation from a dual mGlu1/mGlu4 PAM lead compound. nih.gov This approach highlights the intricate relationship between chemical structure and the resulting allosteric modulation profile at mGlu receptors.

Toxicological Assessment and Safety Considerations for Research Use of Vu0483605

Preclinical Toxicology Studies in Relevant Animal Models

Preclinical toxicology studies in relevant animal models are a critical component of evaluating the potential safety of a compound prior to its use, including in research settings. These studies aim to identify potential organ toxicity, determine dose-response relationships for adverse effects, and assess toxicokinetics. Commonly employed animal models in preclinical toxicology include rodents (mice and rats), rabbits, and non-rodents such as dogs. guidetopharmacology.orgfishersci.comuni.luhellobio.com The selection of the animal model is often guided by the pharmacology of the compound and the relevance of the model to potential human responses. fishersci.comfishersci.com

As of the information available in the consulted literature, detailed reports of comprehensive preclinical toxicology studies specifically conducted for VU0483605 in animal models were not identified. Basic safety information indicates that, when handled and used according to specifications, the substance does not exhibit harmful effects based on current experience and provided data. fishersci.pt Furthermore, a Safety Data Sheet (SDS) for this compound suggests no irritant effect on skin or eyes and no known sensitizing effects. fishersci.pt

The predictive capacity of animal models for human toxicity, particularly for complex outcomes like drug-induced liver injury, can be limited due to species-specific differences in drug metabolism and physiology. fishersci.comfishersci.pt While general methodologies for preclinical animal toxicology are well-established uni.lufishersci.comnih.govzhanggroup.org, specific toxicological profiles for this compound from dedicated animal studies were not found in the search results.

Evaluation of Potential Off-Target Activities Relevant to Safety

Evaluation of potential off-target activities is crucial for understanding the selectivity of a compound and predicting potential adverse effects that are not mediated through the intended target. Off-target activity refers to the interaction of a compound with molecules other than its primary target, which can lead to unintended biological effects and potential toxicity. tocris.com Screening for off-target binding against a broad panel of receptors, enzymes, ion channels, and transporters is a common practice in early drug discovery to identify potential safety liabilities. nih.gov

This compound has been characterized as a selective PAM of the mGlu1 receptor. nih.gov Studies evaluating its activity at related receptors have shown selectivity. Specifically, this compound demonstrated no activity as an mGlu4 PAM at concentrations up to 10 µM, while exhibiting potency at human and rat mGlu1 receptors with EC50 values of 0.39 µM and 0.36 µM, respectively. nih.gov This finding suggests a degree of selectivity within the metabotropic glutamate receptor family, which is relevant to its safety profile by minimizing potential effects mediated through mGlu4.

Identifying off-target interactions early in the research or development process can help prioritize compounds and potentially reduce unexpected toxicity observed in later-stage studies. nih.govnih.govwikipedia.org

Q & A

Q. What is the primary mechanism of action of VU0483605 in modulating mGlu1 receptor activity?

this compound acts as a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 1 (mGlu1), enhancing glutamate-induced calcium signaling. Methodologically, its PAM activity is validated via iCa²⁺ mobilization assays in HEK293 cells expressing human or rat mGlu1 receptors. Dose-response curves are generated by preincubating cells with this compound (1-minute protocol), followed by glutamate stimulation. EC₅₀ values (0.39 μM for human, 0.36 μM for rat mGlu1) confirm its potency .

Q. How can researchers confirm the selectivity of this compound for mGlu1 over other mGlu receptor subtypes?

Selectivity is assessed by testing this compound against mGlu4, mGlu5, and other mGlu subtypes using parallel calcium flux assays. For example, this compound shows no activity at mGlu4 (EC₅₀ >10 μM) and neutral cooperativity with mGlu5 despite similar binding affinity. Cross-reactivity studies should include Schild regression analysis and radioligand displacement assays to differentiate binding affinity from functional selectivity .

Q. What in vitro models are used to study this compound’s effects on mutant mGlu1 receptors associated with schizophrenia?

Mutant cell lines mimicking schizophrenia-associated mGlu1 variants (e.g., point mutations altering receptor function) are employed. Researchers measure glutamate-mediated calcium signaling restoration by this compound using fluorometric assays. These models help evaluate its therapeutic potential by comparing mutant vs. wild-type receptor responses .

Q. Which signaling pathways are influenced by this compound in mGlu1-expressing cells?

this compound potentiates glutamate-induced intracellular calcium (iCa²⁺) mobilization, a hallmark of mGlu1 activation. Researchers use Gαq-coupled pathway inhibitors (e.g., U73122 for PLC inhibition) to isolate mGlu1-specific signaling. Data analysis includes operational modeling to quantify cooperativity (β) and affinity (KB) parameters .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity between mGlu1 and mGlu5 receptors be resolved?

While this compound binds both mGlu1 and mGlu5, its functional selectivity for mGlu1 is determined by neutral cooperativity with mGlu5 orthosteric agonists. Researchers should combine equilibrium binding assays (to measure affinity) with functional assays (e.g., IP1 accumulation for mGlu5) to disentangle binding vs. modulation effects. Mutagenesis studies targeting allosteric pockets can further elucidate subtype-specific interactions .

Q. What experimental design considerations optimize dose-response studies for this compound?

Key factors include:

- Preincubation time : 1-minute preincubation maximizes PAM effects without receptor desensitization.

- Cell line selection : HEK293 cells stably expressing mGlu1 ensure consistent receptor density.

- Glutamate concentration : Sub-maximal glutamate (EC₂₀) is used to detect PAM efficacy.

- Data normalization : Responses are normalized to maximal glutamate effects to account for batch variability .

Q. How do species differences (human vs. rat) in this compound potency impact translational research?

The slight EC₅₀ variation (0.39 μM vs. 0.36 μM) suggests conserved mGlu1 pharmacology but warrants cross-species validation. Researchers should compare this compound’s cooperativity (β) and affinity (KB) in human vs. rat receptors using chimeric constructs. In vivo studies in rodents must account for CNS penetration differences, measured via brain-to-plasma ratios .

Q. What strategies mitigate off-target effects of this compound in CNS studies?

Q. How can researchers analyze allosteric modulation parameters (e.g., cooperativity, affinity) for this compound?

Operational models of allosterism quantify parameters such as cooperativity factor (β) and binding affinity (KB). For example, glutamate concentration-response curves in the presence of this compound are globally fitted to estimate β (e.g., β = 6.2 for this compound in HEK293-hmGlu1 cells). Radioligand binding assays with [³H]quisqualate further validate KB values .

Q. What methodological challenges arise when translating this compound’s in vitro efficacy to in vivo models?

Challenges include:

- CNS bioavailability : Optimize dosing regimens to maintain brain concentrations above EC₅₀.

- Functional readouts : Use behavioral assays (e.g., prepulse inhibition) alongside electrophysiology to correlate mGlu1 modulation with phenotypic outcomes.

- Species-specific receptor dynamics : Validate target engagement via ex vivo receptor occupancy assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.